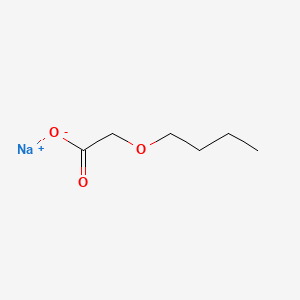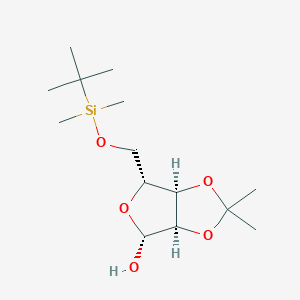
5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-D-ribose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-D-ribose is a chemical compound with the molecular formula C14H28O5Si and a molecular weight of 304.45 g/mol. This compound is a derivative of ribose, a crucial building block of nucleic acids, and is often used in synthetic organic chemistry and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-D-ribose typically involves the protection of ribose using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding aldehydes or ketones.
Reduction: Reduction reactions can produce the corresponding alcohol derivatives.
Substitution: Substitution reactions can lead to the formation of various functionalized derivatives.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound is used as a protecting group for ribose in the synthesis of nucleosides and nucleotides. It helps prevent unwanted reactions at the ribose hydroxyl groups during complex synthetic procedures.
Biology: In biological research, this compound is used to study the role of ribose derivatives in nucleic acid metabolism and function. It can also be used as a building block for the synthesis of modified nucleosides for studying RNA and DNA interactions.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer drugs. Modified nucleosides derived from this compound can be used to inhibit viral replication or target cancer cells.
Industry: In the biotechnology and pharmaceutical industries, this compound is used in the production of nucleoside analogs and other bioactive molecules. It is also employed in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism by which 5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-D-ribose exerts its effects depends on its specific application. In synthetic chemistry, it acts as a protecting group, preventing unwanted reactions at the ribose hydroxyl groups. In biological and medical applications, its derivatives can interact with enzymes and nucleic acids, inhibiting or modulating their activity.
Molecular Targets and Pathways:
Synthetic Chemistry: Protects ribose hydroxyl groups during chemical synthesis.
Biological Research: Interacts with enzymes involved in nucleic acid metabolism.
Medicine: Targets viral enzymes or cancer cell pathways.
Comparison with Similar Compounds
5-O-tert-Butyldimethylsilyl-2,3-O-benzylidene-D-ribose
5-O-tert-Butyldimethylsilyl-2,3-O-methylenedioxyl-D-ribose
5-O-tert-Butyldimethylsilyl-2,3-O-ethylidene-D-ribose
Uniqueness: 5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-D-ribose is unique in its ability to provide robust protection to ribose hydroxyl groups while being easily removable under mild conditions. This makes it particularly useful in complex synthetic procedures where selective deprotection is required.
Properties
Molecular Formula |
C14H28O5Si |
|---|---|
Molecular Weight |
304.45 g/mol |
IUPAC Name |
(3aR,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol |
InChI |
InChI=1S/C14H28O5Si/c1-13(2,3)20(6,7)16-8-9-10-11(12(15)17-9)19-14(4,5)18-10/h9-12,15H,8H2,1-7H3/t9-,10-,11-,12-/m1/s1 |
InChI Key |
JJLRGSYXWAKGJM-DDHJBXDOSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)O)CO[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)O)CO[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


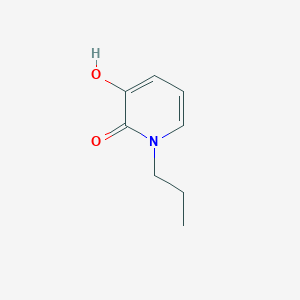
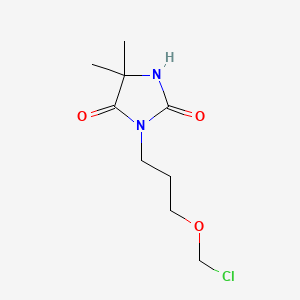
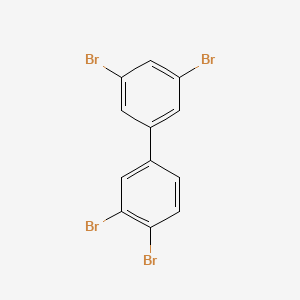
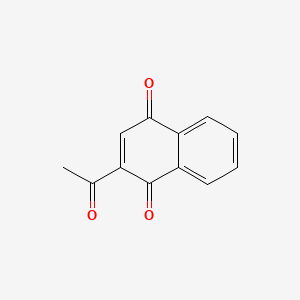
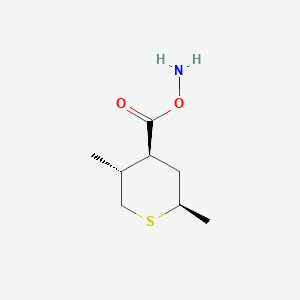
![5-Methoxy-1,3-dimethyl-2-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B15349068.png)

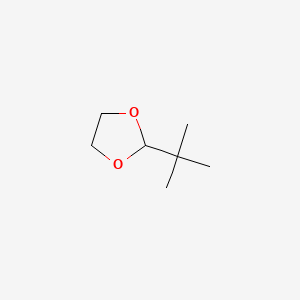

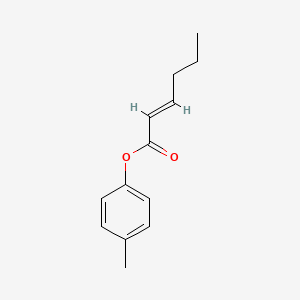

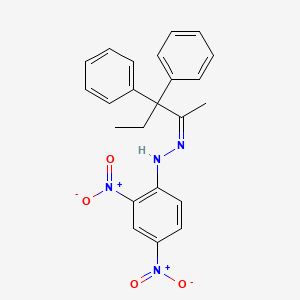
![N-[2-[(4-Chlorophenyl)methylamino]ethyl]benzamide](/img/structure/B15349116.png)
